N-[(2-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
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Description
N-[(2-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H24ClN5O2 and its molecular weight is 473.96. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives have shown significant antimicrobial activity against a variety of bacterial strains. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. These compounds have undergone tests for antibacterial activity, with some showing high activities against targeted strains (Azab, Youssef, & El-Bordany, 2013). Moreover, new sulfonamide-based heterocycles have been explored for their antimicrobial properties, including against fungi, suggesting their potential in addressing both bacterial and fungal infections (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Anticancer Activity
Sulfonamide compounds have also been evaluated for their anticancer properties. A variety of novel sulfonamide derivatives have been synthesized and tested in vitro against cancer cell lines such as breast and colon cancer, with some compounds showing potent activity (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). The diversity in the molecular structure of these derivatives allows for a broad exploration of their potential anticancer effects.
Enzyme Inhibition
Sulfonamide-based compounds exhibit significant enzyme inhibitory activity, particularly against carbonic anhydrase (CA) and acetylcholinesterase (AChE). These enzymes are crucial in various physiological processes, and inhibitors can be useful in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. For instance, some sulfonamide derivatives have been synthesized to target human CA isoenzymes and AChE enzyme, showing potent inhibition and low cytotoxicity, making them good candidates for further development as inhibitors (Ozmen Ozgun et al., 2019).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O2/c27-22-11-5-4-9-20(22)17-29-25(33)19-12-15-32(16-13-19)24-21(10-6-14-28-24)26-30-23(31-34-26)18-7-2-1-3-8-18/h1-11,14,19H,12-13,15-17H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUOKWRRXBFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.